N-cyclohexyl-2-ethylhexanamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H27NO |
|---|---|
Molecular Weight |
225.37 g/mol |
IUPAC Name |
N-cyclohexyl-2-ethylhexanamide |
InChI |
InChI=1S/C14H27NO/c1-3-5-9-12(4-2)14(16)15-13-10-7-6-8-11-13/h12-13H,3-11H2,1-2H3,(H,15,16) |
InChI Key |
SVLACFMOKGZFCE-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)NC1CCCCC1 |
Canonical SMILES |
CCCCC(CC)C(=O)NC1CCCCC1 |
Origin of Product |
United States |
Synthetic Routes and Methodological Innovations for N Cyclohexyl 2 Ethylhexanamide
Established Synthetic Pathways to N-Cyclohexyl-2-ethylhexanamide
The synthesis of this compound, a substituted amide, is primarily achieved through established amidation reactions. These methods involve the coupling of a carboxylic acid derivative with a secondary amine.
Amidation Reactions via Acid Chlorides and Secondary Amines
A prevalent and traditional method for synthesizing this compound involves the reaction of an acid chloride with a secondary amine. smolecule.comresearchgate.net Specifically, 2-ethylhexanoyl chloride is reacted with cyclohexylamine (B46788) to form the desired amide bond. smolecule.comchemguide.co.uk This reaction is a type of nucleophilic addition-elimination. chemguide.co.uk
The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion to form the stable amide product. chemguide.co.uk The reaction typically produces N-substituted amides, in this case, this compound, and an ammonium (B1175870) chloride salt as a byproduct. chemguide.co.uk While effective, these methods often require stoichiometric amounts of activating reagents, which can lead to significant waste production.
| Reactant 1 | Reactant 2 | Product |
| 2-Ethylhexanoyl Chloride | Cyclohexylamine | This compound |
Amidation Reactions via Acylbenzotriazoles and Secondary Amines
An alternative and often milder approach to amide synthesis utilizes N-acylbenzotriazoles as acylating agents. researchgate.netthieme-connect.comorganic-chemistry.org These reagents are known to react efficiently with primary and secondary amines to produce the corresponding amides in high yields. thieme-connect.comorganic-chemistry.orgacs.org This method is advantageous due to the stability of N-acylbenzotriazoles compared to the more reactive acid chlorides, and the reactions often proceed under neutral conditions. thieme-connect.comorganic-chemistry.orgsemanticscholar.org The workup process is also generally simpler. organic-chemistry.org
The synthesis involves the initial conversion of the carboxylic acid, 2-ethylhexanoic acid, into its N-acylbenzotriazole derivative. This intermediate then reacts with cyclohexylamine to yield this compound and benzotriazole (B28993) as a byproduct. thieme-connect.com This method has been successfully applied in the synthesis of a variety of carboxamides. researchgate.net
| Acylating Agent | Amine | Product |
| N-(2-ethylhexanoyl)benzotriazole | Cyclohexylamine | This compound |
Diastereoselective Synthesis Approaches for Related N-substituted Amides
While specific research on the diastereoselective synthesis of this compound is not extensively documented in the provided results, general strategies for achieving diastereoselectivity in the synthesis of N-substituted amides are well-established. These approaches are crucial when stereocenters are present in either the carboxylic acid or the amine moiety.
Methods for the diastereoselective synthesis of N-substituted amides often employ chiral auxiliaries or catalysts. For instance, proline-derived auxiliaries have been used for the diastereoselective lithiation and subsequent reaction to form planar chiral ferrocenes with N-substituents. researchgate.net Another approach involves the catalytic hydroalkylation of dienes, which can generate vicinal tertiary and N-substituted quaternary stereogenic centers with high diastereoselectivity. rsc.orgrsc.org Furthermore, the reaction of stabilized ammonium ylides with aldehydes can produce trans-configured glycidic amides with good to excellent diastereoselectivity. nih.gov These methodologies highlight the potential for controlling stereochemistry in the synthesis of complex amides.
Optimization of Reaction Conditions and Yields in this compound Synthesis
The optimization of reaction conditions is a critical aspect of synthesizing this compound efficiently. Key parameters that are often adjusted include the choice of solvent, temperature, catalyst, and the stoichiometry of the reactants.
For amidation reactions, common solvents like dichloromethane (B109758) (CH2Cl2) and dimethylformamide (DMF) are frequently used due to their ability to effectively solubilize the reactants. The choice of base, if required, can also significantly impact the reaction outcome. In the synthesis of related amides, optimization of catalyst loading and reaction temperature has been shown to improve both yield and diastereoselectivity. researchgate.net For example, lowering the temperature can sometimes lead to better stereochemical control, albeit potentially requiring longer reaction times. researchgate.net The specific conditions for the synthesis of this compound have been explored in the context of developing new carboxamide-based compounds. researchgate.net
Exploration of Novel Catalytic Methods for Amide Bond Formation
The development of novel catalytic methods for amide bond formation is a highly active area of research, driven by the desire for more efficient and environmentally friendly processes. researchgate.net These methods often aim to avoid the use of stoichiometric activating reagents that generate large amounts of waste. scispace.com
Transition metal catalysts, including those based on palladium, copper, and nickel, have been widely investigated for their ability to facilitate the coupling of amines with carboxylic acid derivatives. researchgate.netnumberanalytics.com Boron-based catalysts, such as boronic acids, have also emerged as effective promoters for the direct amidation of carboxylic acids with amines. scispace.comunimi.it These catalytic systems often operate under milder conditions and offer a broader substrate scope. researchgate.netunimi.it Furthermore, biocatalysis, utilizing enzymes like lipases and amidases, presents a highly selective and sustainable alternative for amide synthesis. researchgate.netnumberanalytics.comrsc.org
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles are increasingly being applied to the synthesis of amides, including this compound, to minimize environmental impact. numberanalytics.comsioc-journal.cn A key focus is the development of methods with high atom economy, which reduce waste by maximizing the incorporation of reactant atoms into the final product. numberanalytics.com
One significant green approach is the direct catalytic amidation of carboxylic acids with amines, where the only byproduct is water. scispace.comunimi.it This avoids the use of hazardous and wasteful reagents like acid chlorides. The use of biocatalysts and enzymes also aligns with green chemistry principles, as these reactions are typically performed in aqueous media under mild conditions. rsc.org Additionally, solvent-free reaction conditions, such as those achieved through mechanochemical synthesis (grinding), are being explored to reduce the reliance on volatile organic solvents. numberanalytics.comresearchgate.net The use of water as a solvent is also a highly desirable green alternative. rsc.orgmdpi.com
Chemical Transformations and Mechanistic Investigations of N Cyclohexyl 2 Ethylhexanamide and Analogues
General Reactivity of N-substituted Amides
N-substituted amides, such as N-cyclohexyl-2-ethylhexanamide, are characterized by a carbonyl group bonded to a nitrogen atom that bears one or two organic substituents. Their reactivity is generally lower than other carboxylic acid derivatives due to the resonance stabilization between the nitrogen lone pair and the carbonyl group. This resonance imparts partial double-bond character to the C-N bond, making the carbonyl carbon less electrophilic and the nitrogen atom less basic. acs.orgscispace.com Key reactions of N-substituted amides include hydrolysis, reduction, and transformations involving the N-substituent.
The nature of the substituent on the nitrogen atom significantly influences the amide's reactivity. Bulky substituents, like the cyclohexyl group, can sterically hinder the approach of nucleophiles to the carbonyl carbon, potentially slowing down reaction rates compared to less hindered amides. acs.org Electronically, the alkyl groups (cyclohexyl and the 2-ethylhexyl chain) are electron-donating, which slightly increases the electron density on the nitrogen and can subtly affect the properties of the amide bond.
Common transformations for N-substituted amides include:
Hydrolysis: Cleavage of the amide bond by reaction with water, typically under strong acidic or basic conditions, to yield a carboxylic acid and an amine. bakerlab.orgpearson.com
Reduction: Conversion of the amide carbonyl group to a methylene (B1212753) group (-CH2-) using powerful reducing agents like lithium aluminum hydride (LiAlH₄), which produces a secondary amine. researchgate.netoecd-nea.org
Reactions at the α-carbon: The protons on the carbon adjacent to the amide carbonyl (the α-carbon of the 2-ethylhexanamide (B1203107) moiety) can be abstracted by a strong base, though this is less favorable than for ketones or esters. The resulting enolate can then react with electrophiles.
Radical Reactions: The N-H bond in secondary amides or C-H bonds on the N-alkyl substituent can undergo homolytic cleavage to form amidyl radicals, which can participate in various C-H functionalization reactions. nih.gov
Conversion of Hexanamide (B146200) Derivatives to Nitriles
The conversion of an amide to a nitrile is a dehydration reaction that removes the elements of water from the amide functional group. This transformation is a hallmark reaction of primary amides (R-CONH₂), which are converted to the corresponding nitriles (R-C≡N). openstax.orgresearchgate.net
The reaction is typically achieved by heating the primary amide with a strong dehydrating agent. acs.org Common reagents used for this purpose are listed in the table below.
Table 1: Common Reagents for Dehydration of Primary Amides to Nitriles
| Reagent | Typical Conditions | Reference |
| Phosphorus(V) oxide (P₄O₁₀) | Heating solid mixture | openstax.orgresearchgate.net |
| Thionyl chloride (SOCl₂) | Refluxing, often in an inert solvent | openstax.orgacs.org |
| Phosphorus oxychloride (POCl₃) | Heating | acs.org |
| Cyanuric chloride | N,N-Dimethylformamide (DMF) | acs.org |
| Oxalyl chloride ((COCl)₂) / DMSO | Swern oxidation conditions | acs.org |
The mechanism with a reagent like thionyl chloride involves the initial attack of the nucleophilic amide oxygen onto the sulfur atom, followed by deprotonation and an E2-like elimination to form the nitrile. openstax.org
For secondary amides like this compound (R-CONHR'), a direct conversion to a nitrile (R-C≡N) is not a standard transformation, as it would necessitate the cleavage of the N-cyclohexyl bond, which does not occur under typical dehydration conditions. Therefore, this reaction is not a characteristic transformation for this compound itself.
Hydrolysis and Other Cleavage Reactions of the Amide Linkage
The amide bond is exceptionally stable, and its cleavage via hydrolysis requires harsh conditions such as prolonged heating with strong acids or bases. chinesechemsoc.org
Reaction: R-CONH-R' + H₃O⁺ + H₂O → R-COOH + R'-NH₃⁺
Base-Catalyzed (Promoted) Hydrolysis In a basic medium, the strong nucleophile, hydroxide (B78521) ion (OH⁻), directly attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate. chinesechemsoc.orgnih.gov This step is typically the rate-determining step. The expulsion of the amide anion (⁻NHR') is difficult as it is a very poor leaving group. nih.govrsc.org The reaction is driven forward by the deprotonation of the carboxylic acid formed in the process by the strongly basic amide anion, or by using a large excess of hydroxide and heat. nih.govrsc.org Because a full equivalent of base is consumed, this reaction is considered base-promoted rather than base-catalyzed. rsc.org
Reaction: R-CONH-R' + OH⁻ → R-COO⁻ + R'-NH₂
Enzymatic Hydrolysis Certain enzymes, known as amidases or proteases, can catalyze the cleavage of amide bonds under mild, physiological conditions. nih.govrsc.org These biocatalysts exhibit high specificity and efficiency. The mechanism often involves an active site with specific amino acid residues that facilitate the nucleophilic attack on the amide carbonyl and stabilize the tetrahedral intermediate. journals.co.zanih.gov For example, some enzymes utilize a catalytic dyad or triad (B1167595) (e.g., Ser-His-Asp in serine proteases) to activate a water molecule or an amino acid side chain for the nucleophilic attack. nih.gov The enzymatic hydrolysis of tertiary amide bonds has been proposed to proceed via an anti nucleophilic attack and protonation of the amide nitrogen, a different pathway from the syn attack observed for secondary amides. journals.co.za
Stereochemical Considerations in Reactions Involving the Cyclohexyl Moiety
The cyclohexyl group in this compound exists predominantly in a chair conformation. This conformational preference has significant stereochemical implications for reactions involving this moiety. wikipedia.org The substituents on the ring can exist in either an axial or an equatorial position, and the ring can undergo a "ring-flip" to interconvert these conformers. researchgate.netwikipedia.org
The reactivity of the cyclohexyl ring is dependent on the stereochemical environment.
Steric Hindrance: Reagents approaching the cyclohexyl ring will experience different levels of steric hindrance depending on whether they attack from the axial or equatorial face. The equatorial position is generally less sterically hindered and more thermodynamically stable for a substituent. slideshare.net
Stereoelectronic Effects: The orientation of the C-H or C-N bonds (axial vs. equatorial) can influence reactivity. For example, in E2 elimination reactions on cyclohexyl systems, a rigid anti-periplanar arrangement of the leaving group and the proton being abstracted is required, which strongly dictates the reaction's feasibility and outcome based on the conformation. slideshare.net
Diastereoselectivity: In reactions that create a new stereocenter on the cyclohexyl ring or on an atom attached to it, the existing ring structure can direct the approach of the incoming reagent, leading to the preferential formation of one diastereomer over another. libguides.com For instance, the reduction of a ketone attached to a chiral cyclohexyl ring can be highly diastereoselective, with the outcome predictable by models like the Felkin-Ahn model, which considers steric interactions in the transition state. libguides.com
Conformational studies of N-cyclohexyl amides using NMR and computational methods have been performed to understand the rotational barriers around the amide C-N bond and the preferred orientation of the cyclohexyl ring relative to the amide plane. researchgate.netacs.orgcdnsciencepub.com This geometry influences how the different C-H bonds on the cyclohexyl ring are exposed, which is critical for directing stereoselective functionalization reactions. nih.gov
Advanced Mechanistic Studies (e.g., Spectroscopic Intermediates, Reaction Kinetics)
The mechanisms of amide reactions have been investigated using a variety of advanced physical organic techniques to probe transition states and reactive intermediates.
Spectroscopic Observation of Intermediates: Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for observing and characterizing transient intermediates in amide reactions. For example, in the activation of amides with strong electrophiles like triflic anhydride, various O-triflyliminium and pyridinium (B92312) intermediates have been directly observed by NMR. acs.org Similarly, during amide hydrolysis, intermediates such as tetrahedral adducts can be studied, sometimes with the aid of isotopic labeling (e.g., ¹⁸O) to track the fate of specific atoms. researchgate.netresearchgate.net
Reaction Kinetics and Isotope Effects: Kinetic studies provide quantitative data on reaction rates and how they are affected by factors like reactant concentration, temperature, and pH. For amide hydrolysis, kinetic data has been used to distinguish between different proposed mechanisms. lew.ro
A particularly insightful technique is the use of the Kinetic Isotope Effect (KIE) , where the rate of a reaction is compared when an atom at a key position is replaced by one of its heavier isotopes (e.g., H vs. D, ¹²C vs. ¹³C, ¹⁴N vs. ¹⁵N, or ¹⁶O vs. ¹⁸O). nih.gov
A significant KIE suggests that the bond to the isotopically substituted atom is being broken or formed in the rate-determining step of the reaction.
For amide hydrolysis, KIEs have been used to probe the nature of the transition state, providing evidence for mechanisms involving tetrahedral intermediates. nih.govnih.gov
The absence of a solvent KIE (kH₂O/kD₂O ≈ 1) in some enzymatic reactions has been used to rule out mechanisms involving proton transfer in the rate-limiting step, supporting a "twisted amide" transition state instead. acs.orgnih.gov
These advanced studies provide a detailed picture of the energy landscape of amide transformations, revealing the structures of transition states and the sequence of bond-making and bond-breaking events that constitute the reaction mechanism.
Computational Chemistry and Theoretical Investigations of N Cyclohexyl 2 Ethylhexanamide
Molecular Modeling and Geometry Optimization
Molecular modeling of N-cyclohexyl-2-ethylhexanamide, like other carboxamides, begins with establishing a three-dimensional structure. The initial geometry is typically constructed using standard bond lengths and angles and then subjected to geometry optimization to find the lowest energy conformation, also known as the global minimum. This process is crucial as the molecular conformation dictates its physical and chemical properties.
A common initial step involves using molecular mechanics force fields. Force fields such as the Merck Molecular Force Field (MMFF94) or the Universal Force Field (UFF) are well-suited for organic compounds, particularly those containing amide functionalities. These methods calculate the potential energy of a molecule as a sum of terms corresponding to bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). For instance, in a study of 167 carboxamide derivatives, which included related structures, initial geometry optimization was performed using a molecular mechanics force field.
Following the initial optimization with molecular mechanics, a more refined geometry is often obtained using quantum mechanical methods. Semi-empirical methods, such as AM1 (Austin Model 1), offer a balance between computational cost and accuracy and have been successfully employed for the final geometry refinement of carboxamides. These methods are based on the Hartree-Fock formalism but include parameters derived from experimental data to simplify calculations, considering only valence electrons.
For higher accuracy, ab initio and Density Functional Theory (DFT) methods are employed. It is a common practice to pre-optimize the geometry with a less computationally intensive method, like a semi-empirical one, before proceeding with more demanding DFT or ab initio calculations. Software packages like Gaussian are frequently used for these optimizations, where keywords such as Opt trigger the geometry optimization process using algorithms like the Berny algorithm. The choice of basis set, such as the popular Pople-style basis set 6-31G(d), is critical for the accuracy of the results. This hierarchical approach, from molecular mechanics to semi-empirical and finally to DFT, ensures a thorough exploration of the potential energy surface to locate the most stable molecular structure.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules like this compound. DFT calculations provide detailed insights into various molecular properties by approximating the electron density of a system.
A key application of DFT is to corroborate experimentally determined structures, such as those from X-ray diffraction, and to explain the stability of complexes. For a closely related branched amide, N,N-Dihexyl-2-ethylhexanamide (DH2EHA), DFT calculations were employed to understand its high selectivity in complexing with U(VI) over rare earth elements. Such studies often involve calculating the free energy of extraction, which helps to explain the relative stability of different metal-ligand complexes. This approach is vital in fields like nuclear fuel reprocessing, where amides are considered as alternative extractants to traditional agents.
DFT is also instrumental in studying reaction mechanisms involving amides. For example, the reduction of an amide to an amine using borane (B79455) (BH3) or alane (AlH3) has been investigated using DFT. These studies identify transition states and reaction intermediates, providing a step-by-step profile of the reaction pathway. By calculating the activation free energies for each step, the rate-determining step of the reaction can be identified.
Furthermore, DFT is used to calculate a range of electronic properties that define a molecule's reactivity. These properties, often called global reactivity descriptors, are derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller energy gap generally suggests higher reactivity. Other calculated descriptors include ionization potential, electron affinity, chemical hardness, and chemical potential, which together provide a comprehensive picture of the molecule's electronic behavior.
The choice of functional and basis set is critical for the accuracy of DFT calculations. The B3LYP hybrid functional is widely used for organic molecules as it provides a good balance of accuracy and computational cost. It is often paired with Pople-style basis sets like 6-31G(d) or 6-311++G(d,p) to achieve reliable results for geometries and electronic properties. Time-dependent DFT (TD-DFT) can also be used to simulate UV-visible absorption spectra, providing further insight into the electronic transitions within the molecule.
Table 1: Key Electronic Properties from DFT Calculations for Amide-Containing Compounds
This table illustrates typical electronic properties that can be calculated using DFT for amide compounds, based on data from studies on related molecules.
| Property | Description | Typical Value Range (eV) | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -5.1 to -5.4 | Relates to the ability to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -0.02 to -0.4 | Relates to the ability to accept electrons. |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies. | 5.0 to 5.2 | Indicator of chemical reactivity and stability. |
| Ionization Potential (IP) | The minimum energy required to remove an electron. | 5.1 to 5.4 | Measures resistance to oxidation. |
| Electron Affinity (EA) | Energy released when an electron is added. | 0.02 to 0.32 | Measures ability to be reduced. |
Analytical Methodologies for Characterization and Quantification in Research Contexts
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the detailed structural confirmation of N-cyclohexyl-2-ethylhexanamide. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy are fundamental in this regard. thermofisher.comopenreview.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the precise chemical structure of a molecule by providing information about the environment of individual atoms. thermofisher.comyoutube.com For this compound, both ¹H and ¹³C NMR are utilized.
¹H NMR: The proton NMR spectrum provides information on the number and types of hydrogen atoms present in the molecule. openreview.net The chemical shifts, splitting patterns (multiplicity), and integration values of the peaks correspond to the different proton environments within the cyclohexyl and 2-ethylhexyl moieties, as well as the amide proton.
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. This helps to confirm the carbon skeleton of the molecule, including the carbonyl carbon of the amide group and the distinct carbons of the aliphatic rings and chains. organicchemistrydata.orgyoutube.com
Infrared (IR) Spectroscopy: IR spectroscopy is primarily used to identify the functional groups present in a molecule. thermofisher.combnmv.ac.in In the analysis of this compound, the IR spectrum will prominently feature characteristic absorption bands that confirm its amide structure. Key vibrational frequencies include:
N-H Stretching: A peak typically observed in the region of 3300-3500 cm⁻¹, indicating the presence of the secondary amide.
C=O Stretching (Amide I band): A strong absorption band usually found around 1630-1680 cm⁻¹, which is characteristic of the carbonyl group in a secondary amide.
N-H Bending (Amide II band): An absorption that appears in the 1510-1570 cm⁻¹ range.
C-H Stretching: Aliphatic C-H stretching vibrations from the cyclohexyl and ethylhexyl groups are observed around 2850-2960 cm⁻¹.
The combination of NMR and IR data provides a comprehensive and unambiguous confirmation of the molecular structure of this compound. researchgate.net
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for determining the purity of this compound and for separating it from reaction byproducts or other components in a mixture. researchgate.net Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common methods employed for this purpose. tentamus.com
Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. tentamus.comchromatographyonline.com In a typical GC analysis, the compound is vaporized and transported by a carrier gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase coated on the column walls. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and quantification. tentamus.comnih.gov GC is a reliable method for assessing the purity of the synthesized amide and detecting any volatile impurities. fishersci.ca
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. tentamus.comdguv.de For this compound, a reversed-phase HPLC method is typically used, where a nonpolar stationary phase (like C18) is paired with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). Detection is often achieved using an ultraviolet (UV) detector, as the amide bond exhibits UV absorbance. researchgate.netlgcstandards.com HPLC is particularly useful for analyzing samples that may contain non-volatile impurities and for precise quantification. chromatographyonline.com
| Technique | Principle | Typical Application for this compound | Common Detector |
|---|---|---|---|
| Gas Chromatography (GC) | Separation based on volatility and interaction with stationary phase. | Purity assessment, detection of volatile impurities. | Flame Ionization Detector (FID), Mass Spectrometry (MS) |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between mobile and stationary phases. | Purity determination, quantification, analysis of non-volatile impurities. | Ultraviolet (UV) Detector, Mass Spectrometry (MS) |
Advanced Characterization Techniques
For a more in-depth analysis, especially when dealing with complex samples or for the characterization of metal complexes involving this compound, advanced techniques are employed.
Mass Spectrometry (MS): Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with GC (GC-MS) or HPLC (LC-MS), it provides not only retention time data but also mass information, which is highly specific for compound identification. nih.gov Electrospray ionization (ESI) is a soft ionization technique often used in LC-MS that can provide the molecular weight of the compound with high accuracy. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. youtube.com
X-ray Diffraction of Complexes: When this compound acts as a ligand to form crystalline complexes with metal ions, single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of the complex. chalmers.sewhiterose.ac.uk This technique provides precise information on bond lengths, bond angles, and the coordination geometry of the metal center, revealing how the amide ligand interacts with the metal ion. researchgate.netchalmers.se For instance, it can establish the stoichiometry and geometry of lanthanide complexes with amide extractants. chalmers.se
Potentiometric Titration for Amide Content Quantification
Potentiometric titration is a classic and reliable analytical method for determining the concentration of a substance in a solution. For quantifying the amide content of this compound, a non-aqueous acid-base titration can be employed. This method has been successfully used to determine the purity of similar amide compounds. researchgate.net
Research on Derivatives and Analogues of N Cyclohexyl 2 Ethylhexanamide
Systematic Modification of the N-Cyclohexyl Moiety
The N-cyclohexyl group is a critical component influencing the biological activity of N-cyclohexyl-2-ethylhexanamide. Research into modifying this moiety has revealed significant shifts in efficacy, often comparing the cyclohexyl group to other cyclic, aromatic, and acyclic substituents.
In studies comparing various N-substituted hexanamides, a clear structure-activity trend has been observed. For instance, when evaluating toxicity against Aedes aegypti, analogues where the N-cyclohexyl group was replaced by an N-butyl group showed different activity profiles. The general trend for several carboxamide series, including hexanamides and butanamides, was found to be N-butyl > N-cyclohexyl. unl.edu Specifically for hexanamide (B146200) analogues, the order of activity was identified as N-azepine > N-ethyl-N-butyl > N-ethyl-N-cyclohexyl > N-ethyl-N-phenyl. unl.edu This indicates that while the cyclic nature of the substituent is important, the size and nature of the ring or chain play a crucial role.
Further research into inhibitors of insulin-regulated aminopeptidase (B13392206) (IRAP) involved the evaluation of cyclized analogues. In one study, changing an isobutyl group to a cyclohexyl group in a series of inhibitors resulted in a compound that was highly active on both ERAP2 and IRAP. nih.gov This substitution was shown to greatly improve both potency and selectivity for IRAP, highlighting the positive contribution of the cyclohexyl ring in specific molecular contexts. nih.gov
| Original Moiety | Substitution | Resulting Compound Class | Observed Activity Trend | Source(s) |
| N-cyclohexyl | N-butyl | N-alkyl-hexanamide | N-butyl > N-cyclohexyl | unl.edu |
| N-ethyl-N-cyclohexyl | N-ethyl-N-butyl | N,N-dialkyl-hexanamide | N-ethyl-N-butyl > N-ethyl-N-cyclohexyl | unl.eduresearchgate.net |
| N-ethyl-N-cyclohexyl | N-ethyl-N-phenyl | N-alkyl-N-aryl-hexanamide | N-ethyl-N-cyclohexyl > N-ethyl-N-phenyl | unl.edu |
| Isobutyl | Cyclohexyl | IRAP Inhibitors | Improved potency and selectivity | nih.gov |
Systematic Modification of the 2-Ethylhexanamide (B1203107) Acyl Chain
The 2-ethylhexanamide acyl chain is another key target for structural modification to probe and optimize activity. Research has focused on altering the length, branching, and saturation of this chain.
Studies on monoamides have investigated the effect of acyl chain length by comparing derivatives of butyramide, valeramide, and hexanamide. researchgate.net Furthermore, the impact of branching on the acyl chain has been explored through the synthesis of compounds like N,N-dihexyl(2-ethyl)butyramide and N,N-dihexyl(2-ethyl)hexanamide. researchgate.net The introduction of branched 2-ethylhexyl chains on the acyl side was found to influence properties such as distribution ratios in solvent extraction processes. researchgate.net
In the context of insect repellency, a variety of acyl chain modifications have been evaluated. Six hexanamide analogues and three hexenamide analogues were synthesized and tested, revealing that both chain saturation and substitution patterns are critical. unl.edu For example, (E)-N,N-di-(2-methylpropyl)-2-hexenamide was found to be more toxic than its analogue, (E)-N-cyclohexyl-N-ethyl-2-hexenamide. unl.edu Similarly, comparisons between 2-methyl-pentanamide and 2-methyl-2-pentenamide analogues showed that the saturated pentanamide (B147674) had greater activity, suggesting that the presence of a double bond in the acyl chain can reduce efficacy in this specific context. unl.edu
| Acyl Chain Class | Specific Analogue | Context of Study | Finding | Source(s) |
| Hexanamides | N,N-diallyl-hexanamide | Insecticidal Activity | Least toxic among six tested hexanamide analogues. | unl.edu |
| Hexenamides | (E)-N-cyclohexyl-N-ethyl-2-hexenamide | Insecticidal Activity | Least toxic among three tested hexenamide analogues. | unl.edu |
| Pentanamides | 1-(1-Azepanyl)-2-methyl-1-pentanone | Insecticidal Activity | Exhibited slightly greater activity compared to N-butyl-N-ethyl-2-methyl-pentanamide. | unl.edu |
| Pentenamides | (E)-N-ethyl-2-methyl-N-(2-methyl-2-prpenyl)-2-pentenamide | Insecticidal Activity | Least toxic among four tested pentenamide analogues. | unl.edu |
| Branched Hexanamides | N,N-Dihexyl-2-ethylhexanamide | Solvent Extraction | Introduction of branched chains decreases viscosity and prevents third phase formation. | researchgate.netwisc.edu |
Synthesis and Evaluation of Substituted Carboxamide Analogues
The synthesis of substituted carboxamide analogues related to this compound generally follows established chemical pathways. A common method involves the reaction of acid chlorides with secondary amines. researchgate.netunl.edudtic.mil For instance, 2-ethylhexanoyl chloride can be reacted with various secondary amines in the presence of a base like sodium hydride or triethylamine (B128534) to yield the desired N-substituted carboxamides. researchgate.netdtic.milepa.gov An alternative route utilizes 1-acylbenzotriazoles, which also react with secondary amines to form the amide bond. researchgate.netunl.edudtic.mil
These synthesized analogues have been evaluated in diverse biological and chemical applications. A significant body of research has focused on their potential as insect repellents, where a quantitative structure-activity relationship (QSAR) model was developed using a large database of 167 carboxamide derivatives. researchgate.netunl.edu In these studies, compounds were assessed for their duration of repellency and the minimum effective dosage required to prevent mosquito bites. researchgate.netunl.edu One notable analogue, (E)-N-cyclohexyl-N-ethyl-2-hexenamide, was found to be superior to the standard repellent DEET in cloth repellency tests. researchgate.netunl.edu
Beyond repellency, other substituted carboxamides have been synthesized and evaluated for different purposes. For example, a series of N-[3-(heteroaryl)propyl]-6-methoxynaphthalene-2-carboxamides were created and tested as potential chemosensitizing agents in cancer cell lines, where they showed an ability to reverse adriamycin resistance at non-toxic concentrations. nih.gov
Exploration of Cyclic and Acyclic Analogues
Research has extended to the synthesis and study of both cyclic and acyclic analogues to understand the spatial and conformational requirements for activity. The N-cyclohexyl group itself is a cyclic moiety, and its replacement with other rings or with open-chain structures provides insight into the importance of this feature.
In the development of IRAP inhibitors, researchers explicitly evaluated cyclized analogues by replacing an acyclic isobutyl group with a tetrahydropyrane or a cyclohexyl group. nih.gov This modification was reported to significantly enhance both the potency and selectivity of the inhibitors. nih.gov The cyclohexyl analogue, in particular, demonstrated high activity. nih.gov
Conversely, acyclic analogues have also been extensively studied. Structure-activity trends often compare the N-cyclohexyl group to linear or branched alkyl chains like N-butyl or N,N-diallyl groups. unl.edu For instance, in several series of carboxamide insecticides, the acyclic N-butyl group conferred greater toxicity than the cyclic N-cyclohexyl group. unl.edu The study of acyclic variants like N,N-Dihexyl-2-ethylhexanamide (DH2EHA) has also been undertaken to understand their chemical properties and interactions. wisc.edu The synthesis of larger ring systems, including medium-sized rings and macrocycles, has also been explored through cyclisation/ring expansion cascade reactions, further expanding the library of available cyclic analogues. whiterose.ac.uk
Diastereomeric and Enantiomeric Studies of Analogues
The stereochemistry of this compound analogues, which can possess multiple chiral centers, is a crucial aspect of their design and activity. The 2-ethylhexanamide portion contains a stereocenter at the C2 position, and additional stereoisomers can arise from substituents on the cyclohexyl ring or the N-alkyl group.
Research into related structures has highlighted the importance of stereochemistry. For example, a novel method was developed for the diastereoselective synthesis of atropisomeric anilides, which are a class of amides with restricted rotation around the N-aryl bond. whiterose.ac.uk This method achieved high diastereomeric ratios (up to 99:1) and allowed for the isolation of single diastereoisomers. whiterose.ac.uk Such stereocontrolled synthesis is vital for evaluating the biological activity of individual stereoisomers, as different enantiomers or diastereomers can have vastly different pharmacological profiles.
In some studies, analogues have been intentionally tested as racemic mixtures. This is often the case when the separation of enantiomers is particularly challenging. nih.gov For instance, a series of malonamide (B141969) inhibitors of IRAP, which carry a chiral malonic carbon, were evaluated as racemic mixtures. nih.gov This approach, while practical, can mask the true potency of the more active enantiomer. Other research has focused on specific configurations, such as an analogue bearing an alcohol side chain in the S-configuration, which showed selective activity on IRAP versus other enzymes. nih.gov These studies underscore the critical role that diastereomeric and enantiomeric purity plays in defining the precise activity of these complex molecules.
Future Research Directions and Emerging Paradigms
Advanced Synthetic Strategies for Complex N-Cyclohexyl-2-ethylhexanamide Derivatives
The synthesis of amides is a cornerstone of organic chemistry, and recent innovations are paving the way for the creation of increasingly complex this compound derivatives. worktribe.com Traditional methods, such as the reaction of acid halides with amines, are often effective but can lack atom economy. mdpi.comaiche.org Modern strategies are focused on greater efficiency, selectivity, and sustainability.
Future synthesis of complex derivatives will likely leverage a variety of advanced techniques:
Catalytic Amidation: Transition metal catalysts, including those based on palladium, copper, and nickel, facilitate amide bond formation under milder conditions than traditional methods. worktribe.com For instance, palladium-catalyzed coupling of amines with esters is a significant advancement for creating amides from accessible starting materials. worktribe.com The development of novel catalytic systems, such as those using titania-based magnetic composites or copper-catalyzed C-H bond amidation, offers atom-efficient pathways to N-substituted amides. mdpi.com
C-H Bond Activation: This powerful technique allows for the direct functionalization of otherwise inert C-H bonds, opening new avenues for modifying the cyclohexyl or ethylhexyl moieties of the parent compound. aiche.orgnih.gov Palladium-catalyzed chelation-assisted C-H bond amidation, for example, enables the synthesis of amides directly from aldehydes and amines under mild conditions. aiche.org Rhodium-catalyzed C-H activation has also been used to synthesize nitrogen-containing heterocycles. nih.gov
Flow Chemistry: Continuous-flow reactors offer enhanced control over reaction parameters, leading to improved yields, safety, and scalability. mdpi.com This technology is particularly advantageous for optimizing reaction conditions and has been successfully applied to amide synthesis, including catalytic methods that can be operated continuously for extended periods. mdpi.com
Novel Reagent Combinations: The use of innovative reagents can overcome the limitations of classical methods, especially for sterically hindered amides. nih.gov For example, the combination of triphenylphosphine (B44618) and iodine acts as a highly effective dehydrating agent for the one-pot synthesis of N-substituted amidoximes from secondary amides, which can then be converted to other useful heterocyclic structures. nih.gov
These advanced strategies will enable chemists to synthesize a diverse library of this compound derivatives with tailored properties, incorporating additional functional groups, chiral centers, and varied structural motifs. The ability to modify the N-substituent, in particular, allows for the fine-tuning of a compound's reactivity, solubility, and other key characteristics for specific applications. fiveable.me
| Synthetic Strategy | Key Advantages | Potential Application to this compound |
| Transition Metal Catalysis | Milder reaction conditions, high efficiency and selectivity, use of readily available starting materials. worktribe.com | Synthesis of derivatives by coupling modified cyclohexylamines or 2-ethylhexanoic acid precursors. |
| C-H Bond Activation | Direct functionalization of inert C-H bonds, high atom economy. aiche.orgnih.gov | Introduction of new functional groups onto the cyclohexyl or ethylhexyl backbone to create novel structures. |
| Flow Chemistry | Enhanced process control, improved safety and scalability, suitable for optimization and continuous production. mdpi.com | Scalable and efficient production of this compound and its complex derivatives. |
| Biocatalysis | High selectivity, environmentally friendly, mild reaction conditions. worktribe.com | Enantioselective synthesis of chiral derivatives, minimizing side reactions. |
Integration of Artificial Intelligence and Machine Learning in Predictive Modeling for Amide Properties
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the rapid prediction of molecular properties and reaction outcomes, thereby accelerating the discovery and optimization process. aiche.orgnih.gov For this compound and its future derivatives, these computational tools represent a paradigm shift from traditional, experiment-heavy research cycles.
Key areas where AI and ML will make an impact include:
Reaction Yield Prediction: ML models can predict the yield of organic reactions, such as amide bond formation, by analyzing vast datasets of reaction conditions and outcomes. aiche.orgnih.gov This helps chemists to identify optimal conditions without extensive experimental screening. aiche.org However, the accuracy of these models is highly dependent on the quality and diversity of the training data, highlighting the need for comprehensive datasets that include unsuccessful reactions. aiche.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.comnih.gov By developing QSAR models for amides, researchers can predict the potential bioactivity of novel this compound derivatives, for instance, as antifungal agents or antitumor candidates. mdpi.comnih.gov These models can identify key molecular properties, such as volume and hydrophobicity, that are crucial for a desired biological effect. nih.gov
Prediction of Physicochemical and Spectroscopic Properties: ML protocols are being developed to predict complex properties like infrared (IR) spectra with high accuracy. worktribe.com For amides, which are central to protein structure, ML can predict the amide I and amide II IR bands, providing insights into molecular structure and hydrogen bonding. worktribe.com Similar approaches could be used to predict the tribological properties of amide-based lubricants or the solvation properties of N-substituted amides. nih.govsciopen.com
Generative Models for Novel Compound Design: Advanced AI can design new molecules with desired properties from scratch. By training on a database of known amides and their characteristics, a generative model could propose novel this compound derivatives with potentially enhanced performance for specific applications.
| AI/ML Application | Objective | Required Data | Potential Impact on this compound Research |
| Reaction Optimization | Predict optimal reaction conditions (reagents, solvent, temperature) and yield. aiche.org | Large datasets of successful and unsuccessful amide coupling reactions with detailed parameters. aiche.orgnih.gov | Faster development of synthetic routes for complex derivatives. |
| QSAR Modeling | Predict biological activity (e.g., repellent, antifungal, antitumor). mdpi.comnih.gov | Structures of diverse amide compounds and their corresponding experimental bioactivity data. mdpi.comnih.gov | Rational design of new bioactive derivatives for pharmaceutical or agricultural use. |
| Property Prediction | Predict physicochemical properties (e.g., solubility, stability) and spectroscopic data (e.g., IR spectra). worktribe.comnih.gov | Molecular structures and their experimentally determined properties. | Deeper understanding of structure-property relationships to guide molecular design. |
| Generative Design | Propose novel chemical structures with optimized properties. | A comprehensive database of existing amides and their known properties and activities. | Discovery of novel this compound-based compounds with superior performance. |
Mechanistic Elucidation of Biological and Chemical Interactions at the Molecular Level
A fundamental understanding of how this compound interacts with its environment at the molecular level is critical for both optimizing its current uses and discovering new ones. Future research will focus on elucidating the intricate non-covalent and covalent interactions that govern its behavior.
Hydrogen Bonding and Solvation: As a secondary amide, this compound can act as both a hydrogen bond donor (via the N-H group) and acceptor (via the carbonyl oxygen). wikipedia.org These interactions are fundamental to its solubility and how it interacts with biological systems. wikipedia.orgsolubilityofthings.com The nature of the N-alkyl substituent significantly influences the hydration dynamics of amides. nih.gov Studies on similar N-substituted amides show that bulky groups can alter the structure and dynamics of surrounding water molecules through steric effects. nih.gov Advanced spectroscopic techniques combined with computational methods will be employed to map the precise hydration shell of this compound.
Conformational Analysis and n→π Interactions:* The amide bond's rotational barrier and conformational preferences are key to its function. mdpi.comacs.org Computational studies on substituted amides reveal that heteroatom substitution on the nitrogen can significantly alter the amide resonance and nitrogen pyramidality. mdpi.com Furthermore, weak but cumulatively significant n→π* interactions between a lone pair on one atom and the antibonding π* orbital of a nearby carbonyl group can contribute to the conformational stability of molecules containing multiple amide groups. acs.org Understanding these subtle electronic effects in this compound derivatives could be crucial for designing molecules with specific three-dimensional structures, for instance, in the context of creating self-assembling materials. rsc.org
Biological Target Interactions: While the specific biological targets of this compound are not fully elucidated, research on structurally related carboxamides provides important clues. For example, various N-cyclohexyl amides have been investigated as cannabinoid receptor antagonists and mosquito repellents. nih.govresearchgate.net Structure-activity relationship studies on these compounds indicate that the nature of the N-substituent is critical for binding affinity and efficacy. nih.govoup.com Future mechanistic studies will likely involve molecular docking simulations, X-ray crystallography of ligand-protein complexes, and advanced biochemical assays to identify and characterize the specific enzymes, receptors, or ion channels with which this compound and its derivatives interact.
| Interaction Type | Description | Relevance to this compound |
| Hydrogen Bonding | Interaction between the amide N-H/C=O groups and protic solvents or biological macromolecules. wikipedia.org | Governs solubility, membrane permeability, and binding to biological targets. solubilityofthings.com |
| Hydrophobic Interactions | Interactions involving the nonpolar cyclohexyl and ethylhexyl groups. | Influences partitioning into lipid environments and binding to hydrophobic pockets in proteins. |
| n→π Interactions* | Weak orbital interaction between a lone-pair donor and a carbonyl acceptor. acs.org | Can influence local conformation and contribute to the stability of supramolecular assemblies. acs.orgrsc.org |
| Covalent Interactions | Potential for reactions at the amide group, such as hydrolysis under harsh conditions or covalent bonding if designed as a reactive probe. libretexts.org | Important for understanding stability and for designing specific inhibitors or probes. |
Exploration of Novel Research Applications Beyond Current Scope
While this compound has been investigated for its properties as a mosquito repellent, the versatility of the N-substituted amide functional group suggests a much broader potential. smolecule.com Future research is poised to explore applications in diverse fields such as pharmaceuticals, materials science, and agriculture.
Pharmaceutical and Agrochemical Development: The amide functional group is a privileged structure in medicinal chemistry. acs.org N-substituted amides are found in a wide range of bioactive molecules, including receptor antagonists, enzyme inhibitors, and antifungal agents. mdpi.comnih.govnih.gov The structural scaffold of this compound could serve as a starting point for developing new therapeutic agents or pesticides. For example, structure-activity relationship studies have shown that N-cyclohexyl-N-ethyl-hexanamide possesses toxicity against Aedes aegypti mosquitoes. oup.com By systematically creating and screening libraries of derivatives, researchers could identify compounds with potent and selective activity against various biological targets.
Materials Science: Amides are crucial in the development of advanced materials. The hydrogen-bonding capability of the amide group can be exploited to create self-assembling systems, such as physical gels and coordination polymers. rsc.org For instance, amides derived from trans-1,2-diaminocyclohexane are known to form extended molecular tapes stabilized by intermolecular hydrogen bonds, which can immobilize organic solvents. rsc.org this compound and its derivatives could be explored as building blocks for such supramolecular structures. Additionally, N,N-dialkylamides have been investigated as promising extractants in nuclear fuel reprocessing, suggesting a potential application for related compounds in solvent extraction and separation science. researchgate.net
Synthetic Chemistry Intermediates: The amide group, often considered inert, can be activated for further chemical transformations, expanding its utility in organic synthesis. uva.nl Novel methods are being developed to use amides as alkylating agents or as precursors for complex heterocyclic systems like 1,2,4-oxadiazolones. nih.govrsc.org Therefore, this compound could serve as a versatile intermediate for the synthesis of more complex and valuable chemical entities.
The exploration of these novel applications will be driven by interdisciplinary research, combining advanced synthesis, high-throughput screening, computational modeling, and materials characterization to unlock the untapped potential of the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-cyclohexyl-2-ethylhexanamide, and how can purity be maximized?
- Methodology : Synthesis typically involves coupling cyclohexylamine with 2-ethylhexanoyl chloride under anhydrous conditions. A Schotten-Baumann reaction in a biphasic system (e.g., dichloromethane/water) at 0–5°C minimizes side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol improves purity. Monitor reaction progress using TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) and confirm structure via NMR (δ 1.2–1.6 ppm for cyclohexyl protons, δ 2.1 ppm for amide NH) .
Q. How can researchers characterize the physical properties of this compound?
- Methodology :
- Thermodynamic Data : Use differential scanning calorimetry (DSC) for melting point determination and thermogravimetric analysis (TGA) for decomposition profiles. Cross-reference with NIST Chemistry WebBook entries for analogous carboxamides (e.g., enthalpy of fusion ~25–30 kJ/mol) .
- Solubility : Perform shake-flask experiments in solvents (e.g., water, DMSO, ethanol) at 25°C. Quantify via UV-Vis spectroscopy or HPLC, noting logP ~3.5 (estimated via ChemDraw).
- Spectral Data : Validate NMR (e.g., δ 175 ppm for carbonyl) and IR (amide I band ~1650 cm) against databases like PubChem .
Q. What analytical techniques are critical for assessing this compound’s stability in solution?
- Methodology : Conduct accelerated stability studies under varying pH (2–12), temperature (4–40°C), and light exposure. Monitor degradation via HPLC-MS to identify hydrolysis byproducts (e.g., cyclohexylamine and 2-ethylhexanoic acid). Use Arrhenius plots to predict shelf life .
Advanced Research Questions
Q. How can computational modeling predict this compound’s interactions with biological targets?
- Methodology : Perform molecular docking (AutoDock Vina) against protein databases (e.g., PDB) to identify binding affinities. Optimize force field parameters (AMBER) for the amide group and cyclohexyl moiety. Validate predictions with in vitro assays (e.g., enzyme inhibition IC) and compare with structurally similar compounds like N,N-dimethylcyclohexanecarboxamide .
Q. How should researchers resolve contradictions in reported spectral data for this compound derivatives?
- Methodology :
- Data Harmonization : Cross-validate NMR and IR spectra using standardized solvents (e.g., CDCl) and internal standards (TMS).
- Error Analysis : Apply multivariate statistics (PCA) to identify outliers in published datasets. Replicate experiments under controlled conditions (e.g., 500 MHz NMR, 64 scans).
- Collaborative Verification : Share raw data via platforms like Zenodo for peer validation .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
- Methodology : Implement quality-by-design (QbD) principles:
- Process Control : Use inline FTIR to monitor acylation kinetics and adjust reagent stoichiometry in real time.
- DoE Optimization : Vary parameters (temperature, solvent ratio) via a central composite design to identify critical factors (e.g., reaction time > purity).
- PAT Tools : Deploy Raman spectroscopy for real-time crystallization monitoring .
Key Notes
- For biological studies, cross-reference mechanisms with EPA DSSTox and FDA GSRS entries for related carboxamides .
- Address contradictions in literature by replicating methods and sharing data openly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
